molecular formula C22H17BrClN3O5S B3860207 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide CAS No. 5525-62-2

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide

Cat. No.: B3860207
CAS No.: 5525-62-2
M. Wt: 550.8 g/mol
InChI Key: NLGMZRIVOKASKK-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzenesulfonyl group, a chloroanilino moiety, and a benzodioxol ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.

    Synthesis of 3-chloroaniline: This involves the chlorination of aniline using chlorine gas or other chlorinating agents.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.

    Formation of the benzodioxol ring: This is synthesized by brominating a suitable precursor to obtain 6-bromo-1,3-benzodioxol.

    Condensation reaction: The final step involves the condensation of N-(benzenesulfonyl)-3-chloroaniline with 6-bromo-1,3-benzodioxol-5-carbaldehyde in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and benzodioxol moieties.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines are the major products.

    Substitution: Substituted anilines or benzodioxols are formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the chloroanilino and benzodioxol moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-3-chloroaniline
  • 6-bromo-1,3-benzodioxol-5-carbaldehyde
  • N-(benzenesulfonyl)-aniline

Uniqueness

What sets 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3O5S/c23-19-11-21-20(31-14-32-21)9-15(19)12-25-26-22(28)13-27(17-6-4-5-16(24)10-17)33(29,30)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,26,28)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGMZRIVOKASKK-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416465
Record name AC1NSHLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-62-2
Record name AC1NSHLK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Reactant of Route 6
Reactant of Route 6
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.